molecular formula C11H14O3 B12331553 4-(1-Hydroxycyclopentyl)benzene-1,3-diol

4-(1-Hydroxycyclopentyl)benzene-1,3-diol

Cat. No.: B12331553
M. Wt: 194.23 g/mol
InChI Key: SXSMTSRIBJPDGR-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclopentyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups and a hydroxycyclopentyl group. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxycyclopentyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired dihydroxybenzene . The reaction conditions often include a temperature range of 0-25°C and a pH of around 8-10.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The process may also involve continuous flow reactors to optimize reaction time and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopentyl)benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-Hydroxycyclopentyl)benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxycyclopentyl)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Hydroxycyclopentyl)benzene-1,3-diol is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural feature allows for unique applications in various fields, including advanced material synthesis and pharmaceutical development .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(1-hydroxycyclopentyl)benzene-1,3-diol

InChI

InChI=1S/C11H14O3/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7,12-14H,1-2,5-6H2

InChI Key

SXSMTSRIBJPDGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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